molecular formula C18H19FN2O2S B2443754 (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide CAS No. 850192-59-5

(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide

Cat. No.: B2443754
CAS No.: 850192-59-5
M. Wt: 346.42
InChI Key: SRDIWPQDFQJONP-ZZEZOPTASA-N
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Description

(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide is a synthetic organic compound that features a fluorophenyl group, a pyrrolidine ring, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide typically involves the condensation of 4-fluorobenzaldehyde with pyrrolidine, followed by the reaction with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the imine bond and the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce nitro or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidine ring and sulfonamide moiety contribute to the overall activity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-14-4-10-17(11-5-14)24(22,23)20-18(21-12-2-3-13-21)15-6-8-16(19)9-7-15/h4-11H,2-3,12-13H2,1H3/b20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDIWPQDFQJONP-ZZEZOPTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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